Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

CAS No.: 87188-51-0

Cat. No.: VC3760453

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87188-51-0 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | tert-butyl (4-ethenylphenyl) carbonate |

| Standard InChI | InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3 |

| Standard InChI Key | GJWMYLFHBXEWNZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C |

| Canonical SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C |

Introduction

Chemical Identity and Structure

Molecular Composition and Structural Features

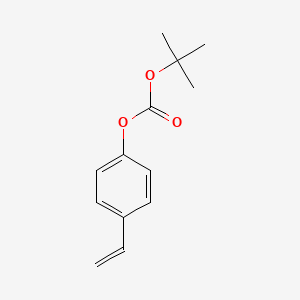

Carbonic acid, A comprehensive analysis of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester reveals a unique chemical structure with a molecular formula of C13H16O3 . The compound features a central carbonate group connecting a tert-butyl moiety and a 4-ethenylphenyl group. The molecular framework contains a total of 32 bonds, including 16 non-hydrogen bonds, 8 multiple bonds, and 5 rotatable bonds . The structure includes 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carbonate derivative functional group .

Key structural components include:

-

A para-substituted phenyl ring with a vinyl (ethenyl) group at the 4-position

-

A carbonate linkage (-O-C(=O)-O-) connecting the phenyl ring to the tert-butyl group

-

A tert-butyl group featuring three methyl substituents on a quaternary carbon

Representation and Identification Systems

The compound can be represented through various chemical notation systems that precisely define its structure:

| Notation System | Identifier |

|---|---|

| SMILES | CC(C)(C)OC(=O)Oc1ccc(C=C)cc1 |

| InChI | InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3 |

| InChIKey | GJWMYLFHBXEWNZ-UHFFFAOYSA-N |

These notation systems provide standardized representations of the compound's structure, facilitating its identification across different chemical databases and research contexts.

Physical and Chemical Properties

Basic Physical Properties

The fundamental physical and chemical properties of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester are summarized in the following table:

Identification and Registry Information

The compound is registered and identified in various chemical databases through the following identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | tert-butyl (4-ethenylphenyl) carbonate |

| CAS Registry Number | 87188-51-0 |

| Related CAS Number | 87261-04-9 |

| PubChem CID | 93485 |

| Registry Numbers | MFCD00145182, AR-1I1813 |

Nomenclature and Alternative Names

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect different naming conventions and application-specific terminology:

Synthesis Methods

Standard Synthesis Approach

The synthesis of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester typically follows a well-established chemical pathway involving the reaction of 4-acetoxystyrene with di-tert-butyl dicarbonate in the presence of a base catalyst. The standard synthetic procedure includes several key steps:

-

Reaction components: 4-acetoxystyrene reacts with di-tert-butyl dicarbonate

-

Catalyst: Potassium carbonate serves as the base catalyst

-

Solvent: Methylene chloride provides the reaction medium

-

Conditions: The reaction proceeds under nitrogen atmosphere

-

Temperature and duration: Room temperature conditions are maintained for approximately 22 hours

-

Monitoring: Thin layer chromatography is used to track reaction progress

This synthetic approach enables the controlled formation of the carbonate linkage between the tert-butyl group and the 4-ethenylphenyl moiety, yielding the desired product with good purity.

Chemical Reactivity

Reaction Patterns

The chemical behavior of carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is characterized by several reaction patterns that reflect its functional group composition:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly targeting the ethenyl (vinyl) group. Oxidizing agents such as potassium permanganate can transform the vinyl functionality to yield carbonyl-containing derivatives.

Reduction Pathways

Reduction reactions involving reagents like lithium aluminum hydride can convert the ester and vinyl functionalities to alcohol derivatives, altering the compound's chemical properties and reactivity profile.

Substitution Reactions

The carbonate group is susceptible to nucleophilic substitution reactions with nucleophiles such as amines or alcohols. These substitution processes typically require catalytic assistance and can lead to structural modifications of significant synthetic utility.

Applications and Research Significance

Industrial and Research Applications

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester finds applications in various research and industrial contexts, though specific applications information is somewhat limited in the available literature:

Polymer Chemistry

The presence of the reactive vinyl group makes this compound potentially valuable in polymer chemistry applications, where it might serve as a monomer or functional additive in polymerization processes.

Chemical Synthesis

In organic synthesis, the compound may function as a building block or intermediate in the creation of more complex molecular structures, particularly where protected phenolic functionalities are required.

Anti-inflammatory and Antioxidant Effects

Some carbonic acid derivatives exhibit anti-inflammatory and antioxidant properties that could make them valuable in biological and pharmaceutical research contexts.

Enzyme Interaction Studies

The compound may serve as a model substrate for studying enzyme-catalyzed reactions involving ester hydrolysis, potentially contributing to fundamental understanding of biochemical processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume